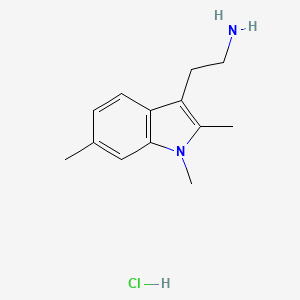![molecular formula C19H24N2O2 B1389890 N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide CAS No. 1020056-03-4](/img/structure/B1389890.png)
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
Übersicht
Beschreibung
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide (TBPA) is a synthetic organic compound commonly used in scientific research. TBPA is a colorless solid at room temperature and is soluble in organic solvents. It is a derivative of aniline, which is an aromatic amine, and is used as a versatile intermediate in organic synthesis. TBPA is used in a variety of scientific research applications, including as a reagent in medicinal chemistry, as a catalyst in organic synthesis, and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide has a wide range of uses in scientific research. It is used as a reagent in medicinal chemistry, as a catalyst in organic synthesis, and as a ligand in coordination chemistry. In medicinal chemistry, N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide is used to synthesize a variety of drugs, including antibiotics, analgesics, and antifungals. In organic synthesis, N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide is used as a catalyst to promote the formation of carbon-carbon bonds. In coordination chemistry, N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide is used as a ligand to bind metal ions, such as copper and iron, to form coordination complexes.
Wirkmechanismus
In medicinal chemistry, N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide acts as a reagent to form amides, which are compounds that contain a carboxylic acid and an amine. The amide bond formed between the carboxylic acid and the amine is a strong bond that is resistant to hydrolysis. This makes amides useful in drug design, as they can be used to form stable drug molecules.
Biochemical and Physiological Effects
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This suggests that N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide may have the potential to interact with drugs and affect their pharmacokinetics. In addition, N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide may have the potential to affect neurotransmission and thus have an effect on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide has several advantages for use in laboratory experiments. It is a colorless solid at room temperature and is soluble in organic solvents, making it easy to handle and store. In addition, it is a versatile intermediate in organic synthesis and can be used to synthesize a variety of drugs and other compounds. However, N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide also has some limitations. It is not very water soluble, making it difficult to use in aqueous solutions. In addition, it is not very stable and can decompose under certain conditions, such as high temperatures and exposure to light.
Zukünftige Richtungen
The potential biochemical and physiological effects of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide have yet to be fully explored. Further research is needed to determine the exact mechanism of action of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide and its potential interactions with drugs and other compounds. In addition, further research is needed to explore the potential therapeutic applications of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research is needed to explore the potential toxicological effects of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide and its potential environmental impact.
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-(4-tert-butylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(18(22)21-16-9-7-15(20)8-10-16)23-17-11-5-14(6-12-17)19(2,3)4/h5-13H,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOZGMCVLCVKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1389809.png)
![2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide](/img/structure/B1389810.png)
![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide](/img/structure/B1389814.png)


![2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389820.png)
![2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389822.png)
![2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide](/img/structure/B1389824.png)
![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389827.png)
![2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389828.png)
![3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389829.png)
